
1-(Pyridin-4-YL)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-YL)pentane-1,3-dione is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of a pyridine ring attached to a pentane-1,3-dione moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-YL)pentane-1,3-dione can be synthesized through various synthetic routes. One common method involves the reaction of pyridine-4-carboxaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-YL)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-YL)pentane-1,3-dione involves its interaction with molecular targets through coordination bonds. The pyridine ring and the diketone moiety provide distinct coordination sites, allowing the compound to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products .
Comparison with Similar Compounds
4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione: This compound has a similar structure but with additional methyl groups, which can influence its reactivity and coordination behavior.
1-(Pyridin-3-yl)pentane-1,3-dione: The position of the pyridine ring is different, leading to variations in chemical properties and applications.
Uniqueness: 1-(Pyridin-4-YL)pentane-1,3-dione is unique due to its specific coordination sites and the ability to form diverse metal complexes. This versatility makes it valuable in catalysis and materials science, distinguishing it from other similar compounds .
Properties
CAS No. |
17784-54-2 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-pyridin-4-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H11NO2/c1-2-9(12)7-10(13)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
BOUNBGFMBQFAES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



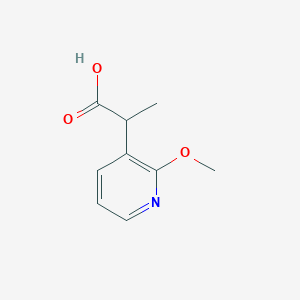
amine](/img/structure/B13287439.png)
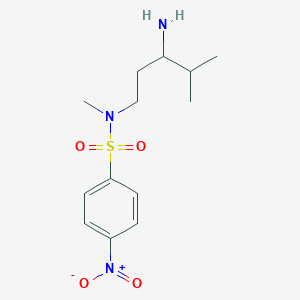
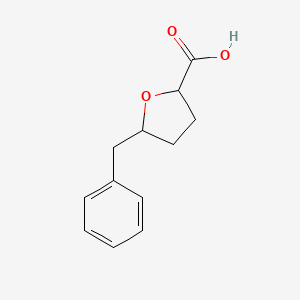
![2-Methyl-1-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B13287460.png)
![2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B13287466.png)
![(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B13287476.png)
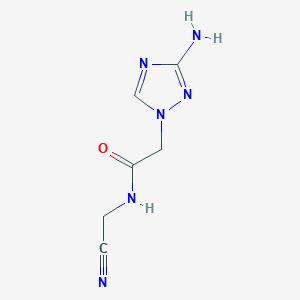
![(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13287484.png)
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B13287490.png)

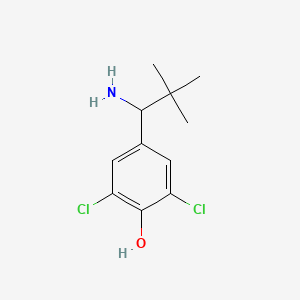
amine](/img/structure/B13287511.png)
